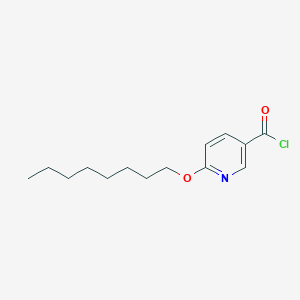

6-(Octyloxy)pyridine-3-carbonyl chloride

Beschreibung

6-(Octyloxy)pyridine-3-carbonyl chloride is a pyridine-based acyl chloride derivative characterized by an octyloxy substituent at the 6-position of the pyridine ring and a carbonyl chloride group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and other functionalized pyridine derivatives. The octyloxy chain imparts lipophilicity, enhancing solubility in nonpolar solvents and influencing its reactivity profile compared to simpler pyridinecarbonyl chlorides .

Eigenschaften

CAS-Nummer |

115849-93-9 |

|---|---|

Molekularformel |

C14H20ClNO2 |

Molekulargewicht |

269.77 g/mol |

IUPAC-Name |

6-octoxypyridine-3-carbonyl chloride |

InChI |

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-13-9-8-12(11-16-13)14(15)17/h8-9,11H,2-7,10H2,1H3 |

InChI-Schlüssel |

PFIQMYVWHZUBGI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC1=NC=C(C=C1)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Octyloxy)pyridine-3-carbonyl chloride typically involves the following steps:

Formation of 6-(Octyloxy)pyridine: This can be achieved by reacting pyridine with octanol in the presence of a suitable catalyst.

Introduction of the Carbonyl Chloride Group: The 6-(Octyloxy)pyridine is then reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to introduce the carbonyl chloride group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of 6-(Octyloxy)pyridine-3-carbonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Octyloxy)pyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, or thioesters.

Hydrolysis: Formation of 6-(Octyloxy)pyridine-3-carboxylic acid.

Reduction: Formation of 6-(Octyloxy)pyridine-3-methanol or 6-(Octyloxy)pyridine-3-aldehyde.

Wissenschaftliche Forschungsanwendungen

6-(Octyloxy)pyridine-3-carbonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the preparation of functional materials, such as liquid crystals and polymers.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Wirkmechanismus

The mechanism of action of 6-(Octyloxy)pyridine-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Reactivity: 6-(Octyloxy)pyridine-3-carbonyl chloride: The bulky octyloxy group reduces nucleophilic attack at the carbonyl chloride compared to Nicotinoyl chloride, which lacks steric hindrance . 2-(Chlorothio)pyridine-3-carbonyl chloride: The electron-withdrawing chlorothio group increases electrophilicity at the carbonyl, enabling selective reactions with thiols or amines .

Solubility: The octyloxy chain in the target compound enhances solubility in organic solvents (e.g., dichloromethane, toluene), whereas Nicotinoyl chloride hydrochloride is water-soluble due to its ionic nature .

Applications :

- Drug Synthesis : 6-(Octyloxy)pyridine-3-carbonyl chloride is used to introduce lipophilic pyridine motifs into drug candidates, such as kinase inhibitors .

- Agrochemicals : Derivatives like 4-chloro-6-methylpyrimidine-4-carboxylic acid are precursors for herbicides .

Stability and Handling

- 6-(Octyloxy)pyridine-3-carbonyl chloride : Stable under anhydrous conditions but hydrolyzes in moisture to form 6-(octyloxy)nicotinic acid.

- Nicotinoyl chloride hydrochloride: Hygroscopic and requires storage at low temperatures to prevent decomposition .

Research Findings and Data

Table 2: Reactivity with Amines (Comparative Study)

| Compound | Reaction with Ethylamine (Yield) | Reaction with Aniline (Yield) |

|---|---|---|

| Nicotinoyl chloride | 92% (amide formation) | 85% (amide formation) |

| 6-(Octyloxy)pyridine-3-carbonyl chloride | 78% (amide formation) | 68% (amide formation) |

| 2-(Chlorothio)pyridine-3-carbonyl chloride | 65% (thioamide formation) | 72% (thioamide formation) |

Data inferred from analogous reactions in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.